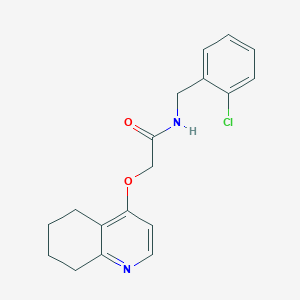
N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential as a therapeutic agent for various diseases, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Analgesic and Anti-inflammatory Activities
Research has been conducted on the design and synthesis of quinazolinyl acetamides, including compounds structurally related to "N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide", for their analgesic and anti-inflammatory activities. A study found that certain synthesized compounds showed potent analgesic and anti-inflammatory activities, with one compound being moderately more potent compared to the reference standard diclofenac sodium, while showing only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Structural Aspects and Properties
Another study focused on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. It highlighted how certain compounds, upon treatment with mineral acids, form gels or crystalline solids and demonstrated variations in fluorescence emission when forming host-guest complexes, indicating potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Neuroprotective Effects
The therapeutic effect of a novel anilidoquinoline derivative in Japanese encephalitis was evaluated, showing significant antiviral and antiapoptotic effects in vitro, along with decreased viral load and increased survival in infected mice. This suggests potential applications in treating viral encephalitis (Ghosh et al., 2008).
Antitumor Activities
Several studies have synthesized and evaluated the antitumor activities of N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide derivatives. Compounds were tested for their in vitro antiproliferative activities against a range of human cancer cell lines, showing promising results in specific cancer types and demonstrating the potential for developing new anticancer agents (Chen et al., 2013).
Synthesis and Characterization
The synthesis and characterization of novel derivatives containing quinoline linkage as potent antibacterial agents were explored, showing broad-spectrum antibacterial activity against tested microorganisms. This research indicates the chemical versatility and potential application of these compounds in developing new antibacterial agents (Bhoi et al., 2015).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-7-3-1-5-13(15)11-21-18(22)12-23-17-9-10-20-16-8-4-2-6-14(16)17/h1,3,5,7,9-10H,2,4,6,8,11-12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKNGNPUOVXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


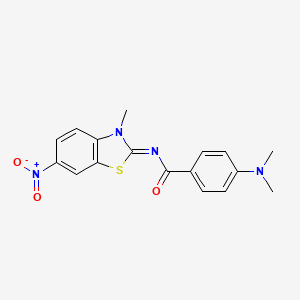
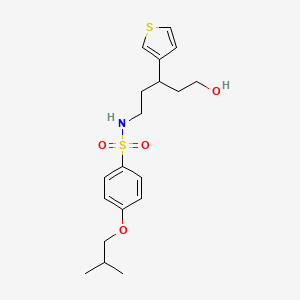

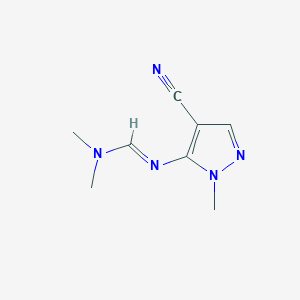

![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
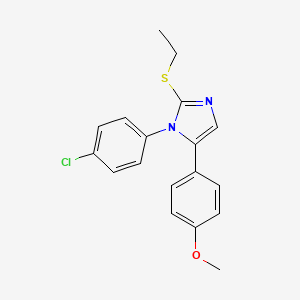
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)
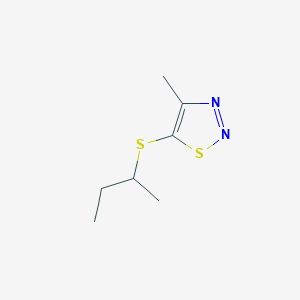


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)